2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C6H4ClF3N2 . It is a member of the benzonitrile family, which are aromatic compounds containing a benzene ring attached to a nitrile group .
Synthesis Analysis
The synthesis of this compound can be achieved through amination of a 2-halogeno-trifluoromethyl-halogenopyridine or by halogenation of 2-amino-trifluoromethylpyridine . This compound is useful as an intermediate for the synthesis of agricultural chemicals and medicines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitrile group (C#N), an amino group (NH2), a chloro group (Cl), and a trifluoromethyl group (CF3) attached to it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.1 . It has a melting point of 86-90 °C . The predicted boiling point is 229.7±40.0 °C, and the predicted density is 1.468±0.06 g/cm3 .Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This compound has also been found to induce the production of reactive oxygen species, which can lead to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is its potential use in cancer treatment. This compound has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. Another advantage of this compound is its antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the study of this compound's mechanism of action, which could provide insights into its potential use in cancer treatment and other applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
Scientific Research Applications
2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile has been studied for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may be harmful to aquatic life with long-lasting effects . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2-amino-3-chloro-5-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYAZKBDGSUKFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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